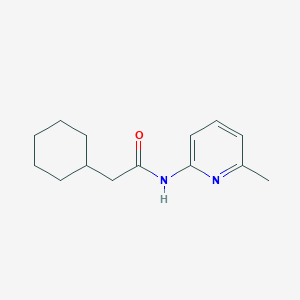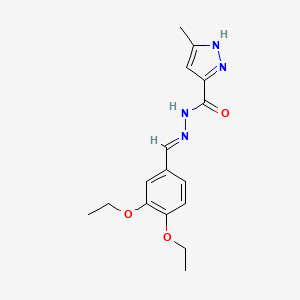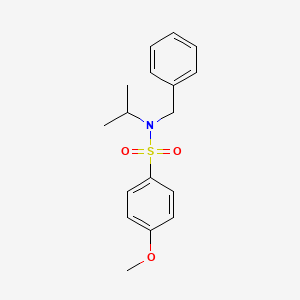
2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CYCLOPS, and its chemical formula is C16H22N2O. CYCLOPS is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.
Mécanisme D'action
CYCLOPS inhibits 2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake, which can improve glucose homeostasis in diabetic patients. In addition, CYCLOPS has been shown to inhibit the activity of several other protein tyrosine phosphatases, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
CYCLOPS has been shown to improve glucose homeostasis in diabetic animal models by increasing insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. It has also been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. However, further studies are needed to determine the optimal dose and duration of treatment, as well as the potential side effects of CYCLOPS.
Avantages Et Limitations Des Expériences En Laboratoire
CYCLOPS has several advantages for lab experiments, including its potency and selectivity for 2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide, as well as its availability for commercial use. However, CYCLOPS also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dose and duration of treatment.
Orientations Futures
There are several potential future directions for research on CYCLOPS. One area of interest is the development of new drugs based on the structure of CYCLOPS, which may have improved potency and selectivity for 2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide. Another area of interest is the investigation of the anti-inflammatory and anti-cancer properties of CYCLOPS, which may lead to the development of new therapies for these conditions. Finally, further studies are needed to determine the optimal dose and duration of treatment, as well as the potential side effects of CYCLOPS, in order to advance its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CYCLOPS involves a multi-step process that includes the reaction of 2-bromocyclohexanone with 6-methyl-2-pyridinecarboxaldehyde in the presence of a base, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained after purification by column chromatography. The synthesis of CYCLOPS has been optimized to improve yield and purity, and it is now available for commercial use.
Applications De Recherche Scientifique
CYCLOPS has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of 2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide, which is involved in the regulation of insulin signaling and glucose homeostasis. This makes CYCLOPS a potential therapeutic target for the treatment of diabetes and other metabolic disorders. In addition, CYCLOPS has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-cyclohexyl-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-6-5-9-13(15-11)16-14(17)10-12-7-3-2-4-8-12/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJWUIZYUJXQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(6-methylpyridin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)


![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)


![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)
![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5778331.png)


![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide](/img/structure/B5778363.png)